Ciprofloxacin lactate
Overview
Description
Ciprofloxacin lactate is a derivative of ciprofloxacin, a second-generation fluoroquinolone antibiotic. It is known for its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. This compound is used to treat various bacterial infections, including respiratory tract infections, urinary tract infections, skin infections, and gastrointestinal infections .
Mechanism of Action
- By binding to the alpha subunits of DNA gyrase, ciprofloxacin prevents supercoiling of bacterial DNA, inhibiting replication .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
Ciprofloxacin lactate exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria . Its mode of action involves the inhibition of DNA gyrase, an enzyme critical for bacterial DNA replication . This inhibition leads to the prevention of bacterial DNA replication and subsequent bacterial cell death .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It is particularly potent against gram-negative organisms . It inhibits DNA gyrase, leading to the prevention of bacterial DNA replication and subsequent bacterial cell death . This effect influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of DNA gyrase . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA. By inhibiting this enzyme, this compound prevents the replication of bacterial DNA, leading to cell death .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings . It has been shown to have rapid bactericidal effects, making it a promising antimicrobial agent . Resistance to this compound can develop, primarily in Pseudomonas aeruginosa and Staphylococcus aureus .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Higher doses may lead to gastrointestinal disturbances, which may increase the incidence of abortion
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized in the liver and excreted in the urine and feces . The metabolic pathways of this compound involve various enzymes and cofactors
Transport and Distribution
This compound is transported and distributed within cells and tissues . The presence of multi-walled carbon nanotubes (MWCNTs) in the environment can significantly inhibit the transport of this compound in saturated porous media . The compound interacts with transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
It is known that the compound is active in various cellular compartments where it exerts its antibacterial effects
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of ciprofloxacin lactate involves the reaction of ciprofloxacin with lactic acid. The process typically includes the following steps:
- Dissolving lactic acid and sodium hydroxide in water to prepare a lactic acid solution.
- Mixing ciprofloxacin, edetate disodium, diluted hydrochloric acid, and water to prepare a ciprofloxacin solution.
- Combining the lactic acid solution with the ciprofloxacin solution, followed by the addition of sodium chloride.
- Adjusting the pH, pre-filtering, degerming, filling, sealing, and performing autoclaved sterilization .
Industrial Production Methods: The industrial production of this compound involves similar steps but on a larger scale. The process ensures the stability and quality of the final product through ultrafiltration, pyrogen removal, sterilization, filtration, encapsulation, tightness detection, autoclaving, and inspection .
Chemical Reactions Analysis
Types of Reactions: Ciprofloxacin lactate undergoes various chemical reactions, including:
Oxidation: Ciprofloxacin can be oxidized to form oxociprofloxacin.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, particularly involving the carboxylic acid group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like piperazine and other nucleophiles are employed.
Major Products:
Oxociprofloxacin: Formed through oxidation.
Reduced derivatives: Formed through reduction.
Substituted derivatives: Formed through nucleophilic substitution.
Scientific Research Applications
Ciprofloxacin lactate has a wide range of applications in scientific research:
Chemistry: Used as a standard in chromatographic methods for the determination of ciprofloxacin and its impurities.
Biology: Studied for its antibacterial activity against various microorganisms, including resistant strains.
Industry: Employed in the development of new antibiotics and as a reference compound in quality control.
Comparison with Similar Compounds
Levofloxacin: Another fluoroquinolone with similar antibacterial activity but different pharmacokinetic properties.
Norfloxacin: A first-generation fluoroquinolone with a narrower spectrum of activity.
Moxifloxacin: A fourth-generation fluoroquinolone with enhanced activity against Gram-positive bacteria .
Uniqueness: Ciprofloxacin lactate is unique due to its broad-spectrum activity, high bioavailability, and effectiveness against a wide range of bacterial infections. It is particularly noted for its potency against Gram-negative bacteria and its use in treating infections resistant to other antibiotics .
Properties
IUPAC Name |
1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;2-hydroxypropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O3.C3H6O3/c18-13-7-11-14(8-15(13)20-5-3-19-4-6-20)21(10-1-2-10)9-12(16(11)22)17(23)24;1-2(4)3(5)6/h7-10,19H,1-6H2,(H,23,24);2,4H,1H3,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRBJWZSFNGZBFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)O.C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20913608 | |
Record name | 1-Cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid--2-hydroxypropanoic acid (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20913608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97867-33-9, 96186-80-0 | |
Record name | Ciprofloxacin lactate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=97867-33-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ciprofloxacin lactate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096186800 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ciprofloxacin lactate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097867339 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid--2-hydroxypropanoic acid (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20913608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3- quinolinecarboxylic acid lactate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CIPROFLOXACIN LACTATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UEY6XFC224 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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